cis-1,2-Dimethylcyclobutane
CAS No.: 15679-01-3
Cat. No.: VC17096679
Molecular Formula: C6H12
Molecular Weight: 84.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15679-01-3 |
---|---|
Molecular Formula | C6H12 |
Molecular Weight | 84.16 g/mol |
IUPAC Name | (1S,2R)-1,2-dimethylcyclobutane |
Standard InChI | InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+ |
Standard InChI Key | IVAGOJQDJFWIRT-OLQVQODUSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@H]1C |
Canonical SMILES | CC1CCC1C |
Introduction
Molecular Structure and Stereochemical Configuration
The molecular framework of cis-1,2-dimethylcyclobutane consists of a cyclobutane ring with methyl groups attached to carbons 1 and 2. The "cis" designation indicates that both substituents reside on the same face of the ring plane, creating a stereochemical environment distinct from its trans isomer. This spatial arrangement introduces significant steric interactions between the methyl groups, which influence the molecule’s stability and reactivity .
Bond Angles and Ring Strain
Cyclobutane’s square planar geometry imposes bond angles of approximately 90°, deviating sharply from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons. This angle strain, combined with torsional strain from eclipsed C-H bonds, results in a ring strain energy of ~110 kJ/mol. The addition of methyl groups in the cis configuration exacerbates these steric effects, further destabilizing the molecule compared to unsubstituted cyclobutane .
Table 1: Structural Parameters of cis-1,2-Dimethylcyclobutane
Parameter | Value/Description |
---|---|
Ring bond angle | 90° (theoretical planar structure) |
Predominant conformation | Puckered (relieves torsional strain) |
C-C bond length | ~1.54 Å |
Dihedral angle (C1-C2-C3) | ~25° (puckered) |
Conformational Dynamics and Stability
The cyclobutane ring adopts a non-planar "puckered" conformation to alleviate torsional strain. Computational studies suggest that puckering distributes strain unevenly across the ring, with carbon atoms alternating slightly above and below the plane. For cis-1,2-dimethylcyclobutane, this puckering minimizes eclipsing interactions between the methyl groups and adjacent hydrogens, though steric hindrance between the cis-methyl groups remains a destabilizing factor .
Energy Comparison: Cis vs. Trans Isomers
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Methyl protons: Two distinct singlets at δ ~1.0–1.2 ppm (diastereotopic methyl groups).
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Ring protons: Complex splitting patterns due to coupling with adjacent hydrogens and puckering-induced inequivalence. Protons on carbons 1 and 2 appear upfield (δ ~1.5–1.8 ppm) compared to carbons 3 and 4 (δ ~2.0–2.3 ppm) .
¹³C NMR:
-
Methyl carbons: δ ~20–22 ppm.
-
Ring carbons (C1/C2): δ ~25–28 ppm.
Table 2: Representative NMR Chemical Shifts
Proton/Carbon Type | Chemical Shift (δ, ppm) |
---|---|
Methyl (¹H) | 1.0–1.2 |
C1/C2 Ring Hydrogens (¹H) | 1.5–1.8 |
C3/C4 Ring Hydrogens (¹H) | 2.0–2.3 |
Methyl (¹³C) | 20–22 |
C1/C2 (¹³C) | 25–28 |
C3/C4 (¹³C) | 35–38 |
Infrared (IR) Spectroscopy
Key absorptions include:
-
C-H stretching: ~2850–3000 cm⁻¹ (sp³ hybridized carbons).
-
CH₂/CH₃ bending: ~1450–1470 cm⁻¹.
Reactivity and Chemical Transformations
The high ring strain of cis-1,2-dimethylcyclobutane predisposes it to ring-opening reactions. Common transformations include:
Acid-Catalyzed Ring Opening
Treatment with HBr yields 2-bromo-3-methylbutane via protonation, ring cleavage, and carbocation rearrangement:
The major product arises from stabilization of the tertiary carbocation intermediate .
Thermal Isomerization
At elevated temperatures (>150°C), cis-1,2-dimethylcyclobutane undergoes partial isomerization to the trans isomer. This process involves ring puckering inversion, with an activation energy barrier of ~120 kJ/mol .
Synthesis and Stereochemical Control
Synthesizing the cis isomer requires strategies to enforce adjacent methyl group orientation:
Cyclization of 1,2-Dimethylcyclobutane Precursors
A dihalide such as 1,2-dibromo-1,2-dimethylcyclobutane can undergo dehydrohalogenation using a strong base (e.g., KOH/ethanol), favoring cis product formation through stereospecific elimination .
Table 3: Synthetic Routes to cis-1,2-Dimethylcyclobutane
Method | Reagents/Conditions | Yield (%) |
---|---|---|
Dihalide cyclization | KOH, ethanol, Δ | 45–55 |
Catalytic hydrogenation | H₂, Pd/C, cyclohexane | 30–40 |
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